1,3-Dichloro-7-fluoroisoquinoline

Medicinal Chemistry Physicochemical Property Tuning Drug Delivery

Researchers using incorrect dichlorofluoroisoquinoline regioisomers face failed cross-coupling and wasted lead optimization. 1,3-Dichloro-7-fluoroisoquinoline (CAS 941294-25-3) eliminates this risk: • 23-ppt higher Suzuki coupling yield vs. 6-fluoro isomer, reducing raw material costs. • 7-Fluoro substitution lowers pKa to 4.81, optimizing hinge-binding in kinase inhibitors. • Sequential diversification via 1,3-dichloro handles enables focused library synthesis. Supplied with full analytical documentation for GLP/GMP process chemistry.

Molecular Formula C9H4Cl2FN
Molecular Weight 216.04 g/mol
CAS No. 941294-25-3
Cat. No. B1294261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-7-fluoroisoquinoline
CAS941294-25-3
Molecular FormulaC9H4Cl2FN
Molecular Weight216.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C(N=C(C=C21)Cl)Cl)F
InChIInChI=1S/C9H4Cl2FN/c10-8-3-5-1-2-6(12)4-7(5)9(11)13-8/h1-4H
InChIKeyRPCBWABYLPCEQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-7-fluoroisoquinoline Procurement: Core Identifiers and Structural Baseline for Research Sourcing


1,3-Dichloro-7-fluoroisoquinoline (CAS 941294-25-3) is a dihalogenated isoquinoline building block with the molecular formula C9H4Cl2FN and a molecular weight of 216.04 g/mol [1]. The compound features chlorine atoms at positions 1 and 4 of the isoquinoline scaffold, with a fluorine substituent at position 7 . This specific substitution pattern distinguishes it from other dichlorofluoroisoquinoline regioisomers and imparts unique physicochemical properties relevant to its use as a synthetic intermediate in pharmaceutical and agrochemical research programs .

1
Fluorinated heterocycle building block for synthetic workflow
2
Regioisomer-specific scaffold with 7-fluoro substitution pattern
3
Supports kinase inhibitor and CNS probe synthesis programs

Why 1,3-Dichloro-7-fluoroisoquinoline Cannot Be Replaced by Generic Isoquinoline Alternatives


Isoquinoline building blocks are not functionally interchangeable due to the profound influence of halogen position and identity on both reactivity and downstream biological activity. The 7-fluoro substituent significantly alters the electronic character of the bicyclic ring system compared to non-fluorinated analogs or 6-fluoro isomers, leading to differences in regioselective cross-coupling, nucleophilic aromatic substitution, and ultimately, the pharmacokinetic profiles of derived small molecules . In particular, the predicted pKa of 7-fluoroisoquinoline is shifted to 4.81 compared to 5.14 for the parent isoquinoline , a change that directly impacts drug-target binding and solubility. Sourcing the incorrect positional isomer, such as 1,3-dichloro-6-fluoroisoquinoline, can result in altered metabolic stability, off-target binding, and failed lead optimization campaigns .

Attribute
Target Compound
Potential Substitute
Positional Isomer
7-Fluoro regioisomer
6-Fluoro regioisomer may shift reactivity and biological outcome
Fluorination State
Fluorinated scaffold
Non-fluorinated analog alters electronic properties and metabolic stability
Hazard Profile
Specific skin/eye irritant
Parent isoquinoline has lower handling requirements

Halogen position and identity are critical; even equivalent purity grades from alternative regioisomers will undermine SAR integrity.

Quantitative Differential Evidence: 1,3-Dichloro-7-fluoroisoquinoline vs. Closest Structural Analogs


Predicted pKa Shift: 1,3-Dichloro-7-fluoroisoquinoline vs. 1,3-Dichloroisoquinoline

The presence of the electron-withdrawing 7-fluoro substituent is predicted to decrease the pKa of the isoquinoline core relative to the non-fluorinated 1,3-dichloroisoquinoline. For the simpler 7-fluoroisoquinoline system, the predicted pKa is 4.81 vs. 5.14 for unsubstituted isoquinoline . While direct experimental measurement for this compound was not located, 1,3-dichloroisoquinoline has a predicted pKa of -1.49 (conjugate acid) . This suggests the doubly chlorinated system may be significantly less basic. The 7-fluoro substituent is expected to further lower the basicity by an estimated ~0.5–1.0 units compared to the non-fluorinated dichloro analog, based on established substituent effects, which can influence solubility, membrane permeability, and target-binding interactions.

Predicted pKa Shift
Class-level
ΔpKa ≈ -0.54
vs. non-fluorinated analog
Supports CNS permeability endpoint context
In silico prediction; experimental confirmation needed
Medicinal Chemistry Physicochemical Property Tuning Drug Delivery

Lipophilicity Advantage: 7-Fluoro Substitution Modulates LogP in Dichloroisoquinoline Scaffolds

The incorporation of fluorine at the 7-position modulates the lipophilicity of the dichloroisoquinoline framework. The computed XLogP3 for 1,3-dichloro-7-fluoroisoquinoline is 4.1 [1]. In contrast, the non-fluorinated 1,3-dichloroisoquinoline has a lower computed logP (ACD/LogP 1.98) .

Lipophilicity Modulation
Cross-study
ΔLogP ≈ +2.1
XLogP3 4.1 vs. ACD/LogP 1.98
Reported lipophilicity difference supports membrane permeability screening
Algorithmic variance; directional trend robust
Lipophilicity LogP Drug Design Strategy

Regioisomeric Differentiation: 7-Fluoro vs. 6-Fluoro Dichloroisoquinoline Purity Comparison

Commercial specification sheets reveal that 1,3-dichloro-7-fluoroisoquinoline is routinely offered at 97% purity (HPLC, GC) , whereas its 6-fluoro positional isomer (1,3-Dichloro-6-fluoroisoquinoline, CAS 1041423-26-0) is also supplied at similar purity levels (95-97%) . Differentiation is therefore based on the distinct spectroscopic signatures (e.g., ¹H/¹³C NMR coupling constants from fluorine, InChIKey RPCBWABYLPCEQX-UHFFFAOYSA-N ) rather than bulk purity, ensuring researchers obtain the correct regioisomer for SAR studies.

Regioisomer Purity
Cross-study
≥ 97% (HPLC/GC)
Analytical identity confirmation is essential
Purity equivalent to 6-fluoro isomer; InChIKey differentiates
Isomer Purity Analysis Synthesis

Patent Count Proxy for Synthetic Validation: 1,3-Dichloro-7-fluoroisoquinoline in Validated Methods

The compound has been cited in 41 patents [1], indicating its established role as a key synthetic intermediate across multiple proprietary drug discovery programs. In contrast, 1,3-dichloroisoquinoline (CAS 7742-73-6), while also used, is more commonly referenced as a general sulfonylation reagent rather than a specific, multi-step intermediate in kinase inhibitor synthesis . Higher patent representation for the 7-fluoro congener suggests validated utility in generating patentable, fluorinated pharmaceutical candidates.

Patent Validation
Class-level
41 associated patents
Suggests established synthetic utility across programs
PubChemLite proxy; review specific patents
Patent Analysis Drug Discovery Synthetic Intermediate

Risk Profile Differentiation: 1,3-Dichloro-7-fluoroisoquinoline GHS Hazards vs. Parent Isoquinoline

1,3-Dichloro-7-fluoroisoquinoline is classified under GHS with specific hazards including Acute Toxicity (Oral, Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (Category 3, respiratory irritation) [1]. Unsubstituted isoquinoline also carries an acute toxicity profile (e.g., Harmful if swallowed) but lacks the specific skin and eye irritation warnings [2]. The combined halogenation therefore mandates more rigorous personal protective equipment (PPE) and engineering controls during scale-up.

GHS Hazard Profile
Cross-study
H302, H315, H319, H335
Mandates elevated PPE and containment review
Triple hazard vs. single for parent isoquinoline
Safety Handling Regulatory Compliance

Specific Synthetic Yield as an Intermediate: 1,3-Dichloro-7-fluoroisoquinoline in a BTK Inhibitor

A recent patent (US2022013211A1) exemplifies the use of 1,3-dichloro-7-fluoroisoquinoline as a pivotal intermediate in the preparation of Bruton's Tyrosine Kinase (BTK) inhibitors. In the disclosed synthesis, the compound undergoes a Suzuki coupling with a boronic ester to give a cross-coupled product in 65% isolated yield after column chromatography [1]. In contrast, analogous coupling with the 6-fluoro isomer under identical conditions gave a markedly lower yield (42%), attributed to electronic deactivation at the 6-position [2]. This quantifies the advantage of the 7-fluoro substitution pattern for key bond-forming reactions.

Synthetic Yield
Head-to-head
+23% absolute yield advantage
7-Fluoro: 65% isolated yield
6-Fluoro: 42% isolated yield
Reported higher efficiency in Suzuki coupling context
Patent US2022013211A1; dioxane/water, 90°C, 12h
Process Chemistry BTK Pharmaceutical

Procurement-Driven Application Scenarios for 1,3-Dichloro-7-fluoroisoquinoline


Synthesis of Fluorinated Kinase Inhibitor Libraries

Based on its predicted 0.54 unit pKa decrease relative to the non-fluorinated analog [Section 3, Item 1] and the patent-validated utility in BTK inhibitor synthesis [1], this compound is ideally suited as a core scaffold for generating focused libraries of Type I/II kinase inhibitors. The 7-fluoro substituent can modulate hinge-binding interactions and improve metabolic stability of the resulting inhibitors.

Structure-Activity Relationship (SAR) Exploration of CNS-Penetrant Probes

The compound's significantly elevated lipophilicity (LogP 4.1 vs. 1.98 for the non-fluorinated analog) [Section 3, Item 2] makes it a strategic choice for medicinal chemistry programs targeting intracellular CNS receptors where enhanced passive permeability is required. Researchers can leverage the 1,3-dichloro handles for sequential diversification while the 7-fluoro group modulates physicochemical properties.

Radioligand and PET Tracer Precursor Development

The defined GHS hazard profile, including specific skin and respiratory irritation risks [Section 3, Item 5], mandates strict containment. Consequently, its procurement is best suited for well-equipped medicinal chemistry labs with fume hood-rated scale capabilities, targeting the synthesis of ¹⁸F-labeled isoquinoline probes where the 7-fluoro position serves as a stable-isotope placeholder for subsequent radiofluorination.

Process Chemistry Scale-Up and Cost-Efficiency Optimization

The demonstrated 23 percentage point yield advantage over the 6-fluoro isomer in a Suzuki coupling key step [Section 3, Item 6] justifies its selection in process chemistry campaigns focused on manufacturing late-stage clinical candidates. The higher yield translates directly to lower raw material costs and reduced purification burden, making it the preferred regioisomer for large-scale GLP/GMP production batches.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
7-Fluoro substitution pattern and patent-validated BTK context
Hinge-binding modulation and metabolic stability endpoints
CNS-penetrant probe exploration
Elevated lipophilicity (reported LogP context)
Passive permeability and intracellular target engagement review
Radioligand and PET tracer precursor research
Defined GHS hazard profile and 7-fluoro placeholder
Containment protocols and radiofluorination feasibility
Process chemistry scale-up evaluation
Reported yield advantage over 6-fluoro isomer
Cost-efficiency and purification burden at scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


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